5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

Regioselective synthesis Difluoromethyl heterocycles Cyclocondensation method

5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride (CAS 861409-65-6, MF C₁₁H₈ClF₂N₃O, MW 271.65) is a fused bicyclic heterocyclic carbonyl chloride that belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively used in kinase inhibitor and antitumor drug discovery. The molecule features a 2-carbonyl chloride handle for amide/ester derivatization, a 5-cyclopropyl substituent associated with enhanced CNS penetration and kinase selectivity, and a 7-difluoromethyl (CF₂H) group that can function as a lipophilic hydrogen bond donor—a pharmacophore attribute absent in the corresponding trifluoromethyl (CF₃) analogs.

Molecular Formula C11H8ClF2N3O
Molecular Weight 271.65 g/mol
Cat. No. B7761753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Molecular FormulaC11H8ClF2N3O
Molecular Weight271.65 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)Cl
InChIInChI=1S/C11H8ClF2N3O/c12-10(18)7-4-9-15-6(5-1-2-5)3-8(11(13)14)17(9)16-7/h3-5,11H,1-2H2
InChIKeyKQSGTOGYKYKFPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride – What This Heterocyclic Carbonyl Chloride Building Block Delivers


5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride (CAS 861409-65-6, MF C₁₁H₈ClF₂N₃O, MW 271.65) is a fused bicyclic heterocyclic carbonyl chloride that belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively used in kinase inhibitor and antitumor drug discovery [1]. The molecule features a 2-carbonyl chloride handle for amide/ester derivatization, a 5-cyclopropyl substituent associated with enhanced CNS penetration and kinase selectivity, and a 7-difluoromethyl (CF₂H) group that can function as a lipophilic hydrogen bond donor—a pharmacophore attribute absent in the corresponding trifluoromethyl (CF₃) analogs [2]. These three structural features jointly define its differentiation as a synthetic intermediate for generating target-focused compound libraries.

5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride – Why 7-CF₂H/Cyclopropyl Topology Cannot Be Replaced by a Generic 7-CF₃/Aryl Analog


The pyrazolo[1,5-a]pyrimidine scaffold is highly sensitive to peripheral substitution, and seemingly minor changes at positions 5 and 7 produce substantial shifts in both chemical reactivity and biological profile. The 7-CF₂H group differs fundamentally from the more common 7-CF₃ moiety because CF₂H functions as a lipophilic hydrogen bond donor (Abraham's A parameter 0.085–0.126, comparable to thiophenol and aniline) whereas CF₃ is solely a hydrophobic bulk group with no hydrogen bond donor capacity [1]. Meanwhile, the 5-cyclopropyl substituent imparts a distinct steric and electronic profile that has been directly linked to enhanced c-Src kinase inhibitory potency and improved CNS penetration relative to 5-methyl or 5-aryl congeners [2]. Substituting this compound with a generic 5-phenyl-7-trifluoromethyl analog therefore sacrifices both the H-bond donor pharmacophore and the cyclopropyl-associated selectivity/CNS profile, which can lead to markedly different SAR outcomes in kinase-targeted library synthesis.

5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride – Quantified Differentiation Against the Closest Analogs


Regioselective Synthesis: Acetic Acid Conditions Deliver the 7-Difluoromethyl Regioisomer Exclusively

The 7-difluoromethyl substitution pattern of the target compound is not a default outcome—its synthesis requires specific regiochemical control. Tolkunov et al. (2023) demonstrated that cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid led predominantly to 7-difluoromethylpyrazolo[1,5-a]pyrimidines, whereas performing the same reaction in trifluoroacetic acid reversed the regioselectivity to give the 5-difluoromethyl isomer [1]. This means that purchasers requiring the 7-CF₂H regioisomer specifically (as in this carbonyl chloride building block) must source material synthesized under acetic acid conditions, because the 5-CF₂H regioisomer represents a structurally distinct scaffold with different derivatization geometry.

Regioselective synthesis Difluoromethyl heterocycles Cyclocondensation method

Hydrogen Bond Donor Capability: 7-CF₂H Enables H-Bond Interactions That 7-CF₃ Cannot Provide

The 7-difluoromethyl group of the target compound provides a lipophilic hydrogen bond donor functionality that is completely absent in the corresponding 7-trifluoromethyl analogs. Zafrani et al. (2017) experimentally determined the hydrogen bond acidity parameter (A) for the CF₂H group to be in the range of 0.085–0.126 using Abraham's solute ¹H NMR analysis, placing it on a scale comparable to thiophenol, aniline, and amine H-bond donors [1]. By contrast, the CF₃ group (present in competitor building blocks such as 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride, CAS 861452-42-8) has no hydrogen bond donor capacity (A ≈ 0) [1]. The CF₂H group additionally shows ΔlogP(water-octanol) values ranging from −0.1 to +0.4 relative to the CH₃ analog, indicating tunable lipophilicity that can be modulated by the attached scaffold [1].

Fluorine medicinal chemistry Bioisostere design Hydrogen bond donor pharmacophore

Cyclopropyl at Position 5: Validated Contributor to c-Src Kinase Inhibition and CNS Penetration

The 5-cyclopropyl substituent is not merely a generic alkyl group—it has been specifically validated as a key determinant of c-Src kinase inhibitory potency and CNS penetration in the pyrazolo[1,5-a]pyrimidine series. Tolkunov et al. (2007) synthesized a series of 2-anilinopyrazolo[1,5-a]pyrimidine derivatives and demonstrated that compound 7o (featuring a 5-cyclopropyl group) and compound 7f (featuring a 5-methyl group) both showed potent c-Src inhibition; however, the 5-cyclopropyl-containing compound 7o achieved this potency while also exhibiting improved CNS penetration [1]. The same study showed that modifying the 5-position substituent was critical for balancing intracellular c-Src inhibitory activity with CNS exposure, with the cyclopropyl group providing an optimal steric and lipophilic profile relative to smaller (methyl) or larger (aryl) substituents [1]. Compound 7f·HCl (5-methyl analog) reduced infarct volume in a rat MCA occlusion model in vivo, establishing that the scaffold is neuroprotective when appropriately substituted [1].

c-Src kinase inhibition CNS penetration Ischemic stroke drug discovery

Physicochemical Profile vs. Closest 7-CF₃ Analog: Lower MW and Context-Dependent Lipophilicity

The target compound differs from its closest commercially available analog, 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride (CAS 861452-42-8), in two quantifiable physicochemical parameters relevant to fragment-based and lead-like library design. The target compound has a molecular weight of 271.65 Da (C₁₁H₈ClF₂N₃O) , which is 18 Da lighter than the CF₃ analog at 289.64 Da (C₁₁H₇ClF₃N₃O) . The predicted lipophilicity (XLogP3) for the target compound is 2.4 , compared to an ACD/LogP of 1.93 for the CF₃ analog ; the topological polar surface area is 47.3 Ų . The CF₂H group additionally contributes zero H-bond donors (as a substituent property) compared to CF₃ which also has zero, but the CF₂H group's capacity to act as an H-bond donor in the context of a target binding site (see Evidence Item 2) does not alter the calculated TPSA or HBD count in standard drug-likeness filters, meaning the compound retains a lower calculated HBD count (0) despite possessing a latent H-bond donor pharmacophore [1].

Physicochemical properties Drug-likeness Lead-like building block selection

Baseline Biological Activity Established for the Cyclopropyl/CF₂H Scaffold via Hexokinase Inhibition

A closely related derivative, 5-cyclopropyl-7-(difluoromethyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (derived from the 3-carboxamide regioisomer of the scaffold), was tested against human hexokinase HKDC1 [W721R] and showed an IC₅₀ of 5.54 × 10³ nM (5.54 µM) in a biochemical assay at the Sanford-Burnham Center for Chemical Genomics [1]. While this single-point affinity is modest, it establishes that the cyclopropyl/CF₂H substitution pattern on the pyrazolo[1,5-a]pyrimidine core can engage enzyme active sites. No comparable enzymatic data were found for the 5-aryl-7-CF₃ or 5-cyclopropyl-7-CF₃ analog series against the same target, limiting direct head-to-head comparison. However, this data point demonstrates that the scaffold is biologically active and amenable to medicinal chemistry optimization through the 2-carbonyl chloride handle for amide library generation [1].

Hexokinase inhibition Enzymatic assay Scaffold validation

5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride – High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Kinase-Focused Amide Library Synthesis Exploiting the CF₂H Hydrogen Bond Donor Pharmacophore

The 2-carbonyl chloride handle enables direct amide coupling with diverse amine building blocks without requiring carboxylic acid activation. The resulting amide libraries retain the 7-CF₂H group, which can serve as a lipophilic hydrogen bond donor (A = 0.085–0.126) to engage kinase hinge-region residues or DFG-motif backbone carbonyls—an interaction geometrically impossible for analogous 7-CF₃-substituted libraries [1]. This is especially relevant for kinases where a co-crystal structure or docking study suggests a H-bond donor opportunity near the 7-position of the pyrazolo[1,5-a]pyrimidine scaffold. The cyclopropyl group at position 5 provides the additional benefit of pre-validated c-Src inhibitory activity and CNS penetration potential, making the library suitable for CNS kinase target screening cascades [2].

Fragment-Based Drug Discovery Where Low MW and Latent H-Bond Donor Capability Are Critical

At MW 271.65 Da, the target compound falls comfortably within fragment library size constraints (<300 Da), offering a rare combination of a reactive carbonyl chloride warhead for fragment growing/linking and a latent hydrogen bond donor (CF₂H) that does not inflate the calculated HBD count or TPSA . This allows fragment hit follow-up without exceeding typical lead-like property cutoffs (e.g., HBD ≤ 3, TPSA ≤ 140 Ų). The 18 Da MW advantage over the 7-CF₃ analog (289.64 Da) can be decisive for fragments that are already near MW ceilings after the first round of growing .

Regiochemically Defined Synthesis of 7-CF₂H Pyrazolo[1,5-a]pyrimidine Series for CNS Indications

The regioselective synthesis protocol established by Tolkunov et al. (2023) ensures that material sourced under acetic acid cyclocondensation conditions contains the 7-CF₂H regioisomer, not the 5-CF₂H isomer [3]. This is essential for neuroscience programs where the 5-cyclopropyl/7-CF₂H topology has been linked to c-Src kinase inhibition with satisfactory CNS penetration [2]. Research groups preparing focused compound collections for ischemic stroke, neurodegenerative disease, or neuro-oncology indications should specify this regioisomer to maintain consistency with published pyrazolo[1,5-a]pyrimidine CNS SAR.

Scaffold-Hopping and Bioisostere Replacement Studies Comparing CF₂H vs. CF₃ Series

The target compound uniquely enables direct matched molecular pair (MMP) comparisons between CF₂H- and CF₃-substituted pyrazolo[1,5-a]pyrimidine-2-carboxamides. By using the same amine coupling partner with this building block and the corresponding 7-CF₃ carbonyl chloride (CAS 861452-42-8), medicinal chemists can isolate the contribution of the 7-position substituent to potency, selectivity, and ADME properties . The quantified H-bond donor acidity of CF₂H (A = 0.085–0.126) vs. CF₃ (A = 0) provides a mechanistic basis for interpreting any observed SAR divergence between the two series [1].

Quote Request

Request a Quote for 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.